Selective Explosive Detection in Novel CHOFs: Differentiated LODs for 4-NP and TNP
5-Hydroxy-benzene-1,3-dicarbaldehyde (HP) was reacted with 1,3,5-tris(4-aminophenyl)benzene (TAPB) to construct CHOF-1, an unconventional porous organic framework combining covalent (imine) and hydrogen bonds [1]. In contrast, the non-hydroxylated analog, isophthalaldehyde (CAS 626-19-7), lacks the hydrogen-bond donor and cannot form this class of hybrid framework. CHOF-1 exhibits selective 'turn-off' and red-shift fluorescence responses toward 4-nitrophenol (4-NP) and 2,4,6-trinitrophenol (TNP), with detection limits of 8.78 μM and 11.1 μM, respectively, in ethanol [1]. No comparable CHOF framework or sensing data exist for frameworks derived from isophthalaldehyde.
| Evidence Dimension | Limit of Detection (LOD) in Fluorescence Sensing |
|---|---|
| Target Compound Data | LOD for 4-NP: 8.78 μM; LOD for TNP: 11.1 μM |
| Comparator Or Baseline | Isophthalaldehyde-derived framework: N/A (cannot form CHOF structure due to absence of H-bond donor) |
| Quantified Difference | Qualitative structural advantage (CHOF formation possible) |
| Conditions | CHOF-1 suspension in ethanol; fluorescence quenching measurement |
Why This Matters
The ability to form CHOFs with dual-bonding mechanisms is exclusive to hydroxyl-functionalized dialdehydes, enabling selective detection of nitroaromatic explosives at micromolar concentrations, a performance benchmark unattainable with non-hydroxylated isophthalaldehyde.
- [1] Zhang, C., Sun, F., & He, Y. (2023). Porous Organic Frameworks Constructed by the Synergetic Effect of Covalent Bonds and Hydrogen Bonds for the Selective Identification and Detection of Explosives. ACS Applied Materials & Interfaces, 15(7), 9970-9980. View Source
